molecular formula C7H6BF3KN3 B1469577 Potassium 3-(azidomethyl)phenyltrifluoroborate CAS No. 898544-49-5

Potassium 3-(azidomethyl)phenyltrifluoroborate

Cat. No. B1469577
CAS RN: 898544-49-5
M. Wt: 239.05 g/mol
InChI Key: DXQYILZNQINGTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Potassium 3-(azidomethyl)phenyltrifluoroborate is a biochemical used for proteomics research . Aryltrifluoroborate salts, like this compound, are more nucleophilic than the corresponding arylboronic acids and undergo ligand-free Pd-catalyzed cross-coupling reactions .


Molecular Structure Analysis

The molecular formula of this compound is C7H6BF3KN3 . Its molecular weight is 239.05 g/mol .


Chemical Reactions Analysis

Aryltrifluoroborate salts are more nucleophilic than the corresponding arylboronic acids and undergo ligand-free Pd-catalyzed cross-coupling reactions with arenediazonium tetrafluoroborates to give good yields of biaryls .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 239.05 g/mol . Other physical and chemical properties like melting point, boiling point, density, and refractive index are not specified in the available resources .

Scientific Research Applications

Crystal Structure Analysis

Potassium 3-(azidomethyl)phenyltrifluoroborate, as a type of aryltrifluoroborate potassium salt, is significant in the study of crystal structures. Research led by Kamiński et al. (2016) provided insights into the layered architectures of these salts. They discovered that the crystal structures can be classified based on the arrangement of potassium cations, contributing to the understanding of layered structure properties (Kamiński et al., 2016).

Cross-Coupling Reactions

Alacid and Nájera (2008) demonstrated the use of potassium aryltrifluoroborates in cross-coupling reactions with organic chlorides. Their study highlights the potential of potassium aryltrifluoroborates, including derivatives like this compound, in organic synthesis, particularly in the creation of biphenyls under phosphine-free conditions (E. Alacid & C. Nájera, 2008).

Chemical Synthesis and Bond Formation

Research by Stas, Tehrani, and Laus (2008) explored the reaction of potassium alkynyltrifluoroborates with N-3-butenyl-(2,2-dichloro-1-propylidene)amine. This study is relevant as it demonstrates the versatility of potassium trifluoroborate compounds in chemical synthesis, particularly in forming new classes of functionalized N-homoallylamines (S. Stas, K. Tehrani, & G. Laus, 2008).

Hydrolysis and Suzuki-Miyaura Coupling

Lennox and Lloyd‐Jones (2012) investigated the hydrolysis of potassium organotrifluoroborates to boronic acids, a key process in Suzuki-Miyaura coupling. Their findings on the hydrolysis rates and the influence of various variables provide a deeper understanding of the chemical behavior of compounds like this compound (A. Lennox & G. Lloyd‐Jones, 2012).

Novel Cross-Coupling Methodologies

Li et al. (2011) developed a novel Pd-catalyzed decarboxylative cross-coupling method involving potassium phenyltrifluoroborates. This underscores the expanding applications of potassium trifluoroborate derivatives in innovative synthetic methodologies (Ming-zong Li, Cong‐Shuai Wang, P. Fang, & H. Ge, 2011).

Preparation and Functionalization

Cho et al. (2009) discussed the preparation of potassium azidoaryltrifluoroborates, closely related to this compound, and their use in cross-coupling reactions. Their work provides insights into the synthesis and functional versatility of these compounds (Y. Cho, Dong-Su Kim, Hong Ryul Ahn, B. Canturk, G. Molander, & J. Ham, 2009).

Safety and Hazards

Potassium 3-(azidomethyl)phenyltrifluoroborate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

potassium;[3-(azidomethyl)phenyl]-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BF3N3.K/c9-8(10,11)7-3-1-2-6(4-7)5-13-14-12;/h1-4H,5H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQYILZNQINGTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC=C1)CN=[N+]=[N-])(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BF3KN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898544-49-5
Record name Potassium 3-(azidomethyl)phenyl trifluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Potassium 3-(azidomethyl)phenyltrifluoroborate
Reactant of Route 2
Potassium 3-(azidomethyl)phenyltrifluoroborate
Reactant of Route 3
Potassium 3-(azidomethyl)phenyltrifluoroborate
Reactant of Route 4
Potassium 3-(azidomethyl)phenyltrifluoroborate
Reactant of Route 5
Potassium 3-(azidomethyl)phenyltrifluoroborate
Reactant of Route 6
Reactant of Route 6
Potassium 3-(azidomethyl)phenyltrifluoroborate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.